2-(2,3,5-Trifluorophenyl)propanedinitrile
Overview
Description
2-(2,3,5-Trifluorophenyl)propanedinitrile is a chemical compound with the molecular formula C9H3F3N2 and a molecular weight of 196.13 g/mol . It is also known by its IUPAC name, 2-(2,3,5-trifluorophenyl)malononitrile . This compound is characterized by the presence of three fluorine atoms on the phenyl ring and two nitrile groups on the propanedinitrile moiety.
Preparation Methods
The synthesis of 2-(2,3,5-Trifluorophenyl)propanedinitrile typically involves the reaction of 2,3,5-trifluorobenzyl chloride with malononitrile in the presence of a base . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction. The product is then purified through recrystallization or column chromatography to achieve high purity .
Chemical Reactions Analysis
2-(2,3,5-Trifluorophenyl)propanedinitrile undergoes various chemical reactions, including:
Substitution Reactions: The nitrile groups can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form amines.
Cyclization Reactions: The presence of nitrile groups allows for cyclization reactions to form heterocyclic compounds.
Common reagents used in these reactions include strong bases like sodium hydride (NaH) and reducing agents like lithium aluminum hydride (LiAlH4). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(2,3,5-Trifluorophenyl)propanedinitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the development of fluorinated pharmaceuticals and agrochemicals due to its unique chemical properties.
Medicine: Research into its potential as a precursor for drug development is ongoing, particularly in the field of cancer therapeutics.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2,3,5-Trifluorophenyl)propanedinitrile involves its interaction with various molecular targets and pathways. The presence of fluorine atoms enhances its lipophilicity and metabolic stability, making it a valuable compound in drug design. The nitrile groups can form hydrogen bonds with biological targets, influencing the compound’s binding affinity and activity .
Comparison with Similar Compounds
2-(2,3,5-Trifluorophenyl)propanedinitrile can be compared with other similar compounds such as:
2-(2,4,6-Trifluorophenyl)propanedinitrile: Similar structure but different fluorine atom positions, affecting its reactivity and applications.
2-(3,4,5-Trifluorophenyl)propanedinitrile: Another isomer with distinct chemical properties and uses.
2-(2,3-Difluorophenyl)propanedinitrile: Lacks one fluorine atom, resulting in different chemical behavior and applications.
The uniqueness of this compound lies in its specific fluorine atom arrangement, which imparts unique chemical and physical properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
2-(2,3,5-trifluorophenyl)propanedinitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F3N2/c10-6-1-7(5(3-13)4-14)9(12)8(11)2-6/h1-2,5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQLDASZDPSMLRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(C#N)C#N)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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